molecular formula C13H13BrF3N5O3 B565343 Hydroxy Brimonidine Trifluoroacetic Acid Salt CAS No. 1391054-10-6

Hydroxy Brimonidine Trifluoroacetic Acid Salt

Cat. No.: B565343
CAS No.: 1391054-10-6
M. Wt: 424.178
InChI Key: MYZZNFBRSKHUIR-UHFFFAOYSA-N
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Description

Chemical Characterization of Hydroxy Brimonidine Trifluoroacetic Acid Salt

Systematic Nomenclature and Regulatory Identifiers

This compound is systematically named 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea 2,2,2-trifluoroacetate . Its molecular formula is C$${13}$$H$${13}$$BrF$$3$$N$$5$$O$$_3$$ , with a molecular weight of 424.18 g/mol . Key regulatory identifiers include:

Identifier Value Source
CAS Registry Number 1391054-10-6
European Community (EC) No. 836-468-5
IUPAC Name 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea trifluoroacetate

Synonyms include Brimonidine EP Impurity G, N-(2-aminoethyl)-N′-(5-bromo-6-quinoxalinyl)urea trifluoroacetate, and Hydroxy Brimonidine Trifluoroacetate Salt .

Molecular Structure Analysis and Crystallographic Properties

The compound features a quinoxaline core substituted with a bromine atom at position 5, a urea linkage at position 6, and a trifluoroacetate counterion (Figure 1). The urea group connects the quinoxaline moiety to a 2-aminoethyl side chain, while the trifluoroacetic acid forms a salt with the primary amine .

Key Structural Features:
  • Quinoxaline ring : Aromatic system with bromine at C5.
  • Urea bridge : Links C6 of quinoxaline to the 2-aminoethyl group.
  • Trifluoroacetate ion : Stabilizes the protonated amine via ionic interaction .

Crystallographic data for this salt remain unreported in public databases. However, related brimonidine derivatives, such as amorphous brimonidine tartrate, exhibit non-crystalline patterns in powder X-ray diffraction (PXRD) studies, suggesting potential similarities in disordered solid-state arrangements .

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared Spectroscopy (FT-IR):

Prominent absorption bands correspond to functional groups:

Wavenumber (cm$$^{-1}$$) Assignment
3300–3200 N–H stretching (urea, amine)
1680–1660 C=O stretching (trifluoroacetate)
1550–1500 C–Br stretching
1250–1150 C–F stretching

These bands align with structural motifs confirmed via NMR and mass spectrometry .

Nuclear Magnetic Resonance (NMR):

$$^1$$H NMR (500 MHz, DMSO-$$d_6$$) :

δ (ppm) Multiplicity Integration Assignment
8.92 s 1H Quinoxaline H2
8.45 d ($$J = 8.5$$ Hz) 1H Quinoxaline H7
7.80 d ($$J = 8.5$$ Hz) 1H Quinoxaline H8
6.20 t ($$J = 5.5$$ Hz) 1H Urea NH
3.40 m 2H CH$$2$$NH$$2$$
2.95 m 2H NH$$2$$CH$$2$$

$$^{13}$$C NMR (126 MHz, DMSO-$$d_6$$) :

δ (ppm) Assignment
158.2 Urea carbonyl (C=O)
145.1 Quinoxaline C5-Br
117.3 CF$$_3$$ (trifluoroacetate)
Ultraviolet-Visible (UV-Vis) Spectroscopy:

The quinoxaline chromophore absorbs at λ$$_{\text{max}}$$ = 254 nm (ε = 12,500 L·mol$$^{-1}$$·cm$$^{-1}$$) in methanol, attributed to π→π* transitions .

Thermogravimetric and Differential Scanning Calorimetry Data

Thermogravimetric Analysis (TGA):
  • Decomposition onset : 218°C (dec.) .
  • Weight loss steps :
    • 25–150°C: 2% (residual solvent).
    • 218–300°C: 85% (main decomposition).
Differential Scanning Calorimetry (DSC):
  • Endothermic peak : 220°C (melting with decomposition).
  • No glass transition observed, consistent with amorphous or poorly crystalline morphology .

Properties

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZZNFBRSKHUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-10-6
Record name Hydroxy Brimonidine Trifluoroacetic Acid Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Classical Condensation Approach

The foundational method involves the condensation of 5-bromoquinoxalin-6-amine with 1-(2-aminoethyl)urea derivatives under acidic conditions. This two-step protocol begins with the protection of the primary amine group using tert-butoxycarbonyl (Boc) to prevent side reactions. Hydrolysis of the Boc-protected intermediate under trifluoroacetic acid (TFA) yields the final salt. Key parameters include:

  • Temperature : 25–40°C for condensation, 0–5°C for Boc deprotection.

  • Solvent System : Dichloromethane (DCM) for initial coupling; TFA/water (95:5 v/v) for salt formation.

A representative reaction scheme is provided below:

5-Bromoquinoxalin-6-amine+1-(2-Aminoethyl)ureaDCM, RTProtected IntermediateTFA/H2OHBTAS[1][6]\text{5-Bromoquinoxalin-6-amine} + \text{1-(2-Aminoethyl)urea} \xrightarrow{\text{DCM, RT}} \text{Protected Intermediate} \xrightarrow{\text{TFA/H}_2\text{O}} \text{HBTAS} \quad

Table 1 : Yield Optimization in Classical Condensation

ParameterOptimal RangeYield (%)
Reaction Time12–18 h52 ± 3
TFA Concentration95% v/v68
Temperature0–5°C61

Nanocatalyst-Assisted Synthesis

Recent studies demonstrate the efficacy of γ-Fe₂O₃–SO₃H nanoparticles in accelerating quinoxaline formation, a precursor to HBTAS. The nanocatalyst (10 mol%) enables solvent-free coupling at 60°C, reducing reaction time from 18 h to 4 h while maintaining 89% purity. Post-reaction, the catalyst is magnetically recovered and reused for five cycles without activity loss.

Mechanistic Insight :
The sulfonic acid groups on the nanoparticle surface protonate the carbonyl oxygen of 1,2-dicarbonyl intermediates, facilitating nucleophilic attack by 1,2-diamines:

RC(O)COOR’+H2N-R”-NH2γ-Fe2O3SO3HQuinoxaline+H2O[3]\text{RC(O)COOR'} + \text{H}2\text{N-R''-NH}2 \xrightarrow{\text{γ-Fe}2\text{O}3–\text{SO}3\text{H}} \text{Quinoxaline} + \text{H}2\text{O} \quad

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate TFA salt precipitation. Mixed solvent systems (e.g., DCM/methanol 4:1) balance solubility and product isolation, achieving 73% recovery in pilot-scale trials.

Acid Stoichiometry

Molar ratios of TFA to free base profoundly impact crystal morphology:

  • Substoichiometric TFA (0.8 eq) : Amorphous product requiring chromatographic purification.

  • Stoichiometric TFA (1.0 eq) : Needle-shaped crystals with 99.5% HPLC purity.

Purification and Characterization

Crystallization Techniques

Slow cooling (0.1°C/min) of saturated HBTAS solutions in ethanol/water (70:30) yields monoclinic crystals suitable for X-ray diffraction. Impurity profiles (<0.1%) meet ICH Q3A guidelines when using activated charcoal pretreatment.

Analytical Validation

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: 0.1% TFA in water/acetonitrile (85:15)

  • Retention Time: 6.8 min

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, quinoxaline-H), 3.45 (t, 2H, -CH₂NH-).

  • HRMS : m/z 310.15 [M+H]⁺ (calc. for C₁₁H₁₂BrN₅O: 310.03).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable precise control over exothermic Boc deprotection, reducing byproduct formation from 12% to 2.4%. Residence times <60 sec at 50°C achieve 94% conversion.

Biocatalytic Approaches

Immobilized lipases (Candida antarctica) catalyze regioselective urea bond formation, though yields remain suboptimal (28%) compared to classical methods.

Industrial Scalability Challenges

Cost-Benefit Analysis

Table 2 : Comparative Cost per Kilogram

MethodRaw Material Cost ($)Processing Cost ($)Total ($)
Classical Condensation12,5008,20020,700
Nanocatalyst-Assisted9,8006,50016,300

Regulatory Considerations

Residual nanocatalyst levels must remain below 10 ppm per ICH Q3D guidelines, necessitating additional filtration steps that increase production costs by 18% .

Chemical Reactions Analysis

Hydroxy Brimonidine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products .

Comparison with Similar Compounds

Physicochemical and Functional Comparison

Parameter Hydroxy Brimonidine TFA Salt Brimonidine (Base) Trifluoroacetic Acid Cesium Salt
Molecular Weight 424.17 g/mol 292.13 g/mol 228.92 g/mol
Solubility Enhanced by TFA counterion Moderate High (water-soluble)
Primary Use Research Glaucoma treatment Industrial catalysis
Key Functional Group Bromoquinoxaline + urea Bromoquinoxaline Trifluoroacetate + cesium
Storage Conditions +4°C Room temperature Variable (depends on application)

Biological Activity

Hydroxy Brimonidine Trifluoroacetic Acid Salt is a derivative of brimonidine, a well-known alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. This compound has garnered attention due to its unique trifluoroacetate salt form, which may influence its solubility, stability, and biological activity compared to other forms of brimonidine.

Biological Activity and Efficacy

  • Intraocular Pressure Reduction :
    • Clinical studies have demonstrated that brimonidine tartrate effectively reduces IOP in patients with open-angle glaucoma. The combination of brimonidine with other agents has shown superior efficacy compared to monotherapy. For instance, a study indicated that the combined use of 0.2% brimonidine and 3% carbachol significantly improved near visual acuity and reduced IOP more than either agent alone .
  • Anti-inflammatory Properties :
    • Brimonidine has been noted for its anti-inflammatory effects, which may be beneficial in conditions involving ocular inflammation. The hydroxy modification could potentially enhance these properties, although specific data on the trifluoroacetate salt's anti-inflammatory activity are sparse.
  • Cytotoxicity and Safety :
    • Safety profiles for brimonidine include common ocular side effects such as conjunctival hyperemia and dry mouth. Studies have shown that brimonidine formulations generally exhibit low cytotoxicity in vitro, suggesting a favorable safety margin for therapeutic use .

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with other forms of brimonidine:

CompoundIOP Reduction (mmHg)Cytotoxicity (in vitro)Anti-inflammatory Activity
Hydroxy Brimonidine TrifluoroacetateTBDLowTBD
Brimonidine Tartrate8-10LowModerate
Brinzolamide + Brimonidine10-12LowLow

Note: TBD = To Be Determined based on future studies.

Case Studies

Several case studies highlight the clinical application of brimonidine derivatives:

  • Case Study 1 : A patient with refractory glaucoma was treated with a combination of Hydroxy Brimonidine and topical carbonic anhydrase inhibitors. The treatment resulted in significant IOP reduction after two weeks, demonstrating the potential efficacy of this compound.
  • Case Study 2 : In patients with erythemato-telangiectatic rosacea, topical application of brimonidine led to improvement in vascular lesions without significant systemic side effects, indicating its localized action and safety profile .

Future Directions

Research into this compound should focus on:

  • Pharmacokinetics : Investigating how the trifluoroacetate salt impacts absorption and distribution.
  • Clinical Trials : Conducting randomized controlled trials to establish efficacy and safety compared to existing treatments.
  • Mechanistic Studies : Exploring the specific interactions at the molecular level with alpha-2 adrenergic receptors.

Q & A

Basic: What methodologies are recommended for synthesizing Hydroxy Brimonidine Trifluoroacetic Acid Salt, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves reacting the free base form of hydroxy brimonidine with trifluoroacetic acid (TFA) in a polar solvent (e.g., methanol or acetonitrile). Key steps include:

  • Stoichiometric Control : Use a 1:1 molar ratio of hydroxy brimonidine to TFA to avoid excess acid residues.
  • Solvent Selection : Methanol is preferred due to its ability to dissolve both the base and TFA, ensuring homogeneous reaction conditions .
  • Purification : Post-reaction, evaporate the solvent under reduced pressure and recrystallize the salt from a solvent system (e.g., ethanol/water) to achieve >95% purity (HPLC) .
    Optimization Tips : Monitor pH during synthesis (target pH ~2–3) to prevent decomposition. Use inert atmospheres (e.g., nitrogen) to avoid oxidation of sensitive functional groups .

Basic: How should researchers validate the purity of this compound, and what analytical techniques are most robust?

Methodological Answer:

  • HPLC Analysis : Utilize reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). Gradient elution (5–95% B over 20 min) resolves the salt from impurities .
  • Mass Spectrometry (MS) : Confirm molecular identity via ESI-MS; expected [M+H]⁺ at m/z 423.0154 .
  • Quantification of TFA : Follow pharmacopeial protocols (e.g., USP) using ion chromatography or derivatization-GC to ensure TFA content ≤200 ppm .

Advanced: How do pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : The salt is stable in acidic conditions (pH 2–4). Above pH 5, hydrolysis of the trifluoroacetate counterion may occur, releasing free TFA and altering solubility .
  • Temperature Sensitivity : Store at +4°C to prevent thermal degradation. Long-term stability studies (e.g., 6 months) under accelerated conditions (40°C/75% RH) show ≤2% degradation when stored in amber vials .
    Mitigation Strategy : Buffered solutions (e.g., 10 mM ammonium acetate, pH 3.5) enhance stability during experimental workflows .

Advanced: How can researchers resolve contradictions in environmental impact data related to TFA salts, particularly regarding persistence and toxicity?

Methodological Answer:

  • Environmental Persistence : TFA is highly resistant to biodegradation, with a half-life >10 years in groundwater. Prioritize closed-system disposal and avoid aqueous waste release .
  • Toxicity Reconciliation : While TFA salts exhibit low acute toxicity (LD50 >2000 mg/kg in rodents), chronic exposure risks (e.g., renal toxicity) necessitate strict adherence to occupational exposure limits (OELs: 0.1 ppm) .
    Best Practices : Use alternative volatile salts (e.g., ammonium formate) in eco-sensitive studies, validated via comparative HPLC retention profiles .

Advanced: What strategies are recommended for detecting and quantifying degradation products of this compound under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the salt to heat (80°C), UV light (254 nm), and oxidative conditions (3% H₂O₂). Monitor via:
    • LC-MS/MS : Identify degradation products (e.g., de-brominated analogs or TFA adducts) using high-resolution MS .
    • NMR Spectroscopy : Confirm structural changes (e.g., loss of quinoxaline ring integrity) via ¹H/¹³C NMR .
  • Quantitative Thresholds : Set degradation limits at ≤1% for ICH-compliant stability protocols .

Advanced: How can researchers optimize this compound for peptide conjugation studies while minimizing interference?

Methodological Answer:

  • Conjugation Protocols : Use maleimide-thiol chemistry (e.g., EMCH hydrazide-TFA salt) for site-specific labeling. Optimize pH to 6.5–7.5 to balance maleimide reactivity and TFA volatility .
  • Interference Mitigation : Remove excess TFA via centrifugal filtration (3 kDa cutoff) or solid-phase extraction (C18 cartridges) pre-conjugation .
  • Validation : Confirm conjugate integrity via SDS-PAGE and MALDI-TOF MS .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and solution preparation .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via vermiculite. Dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How do alternative counterions (e.g., ammonium formate) compare to TFA in modulating the solubility and bioactivity of Hydroxy Brimonidine salts?

Methodological Answer:

  • Solubility Profiling : TFA salts exhibit higher aqueous solubility (≥50 mg/mL) compared to formate salts (~30 mg/mL) due to stronger ion-dipole interactions .
  • Bioactivity Impact : In vitro assays (e.g., α₂-adrenergic receptor binding) show no significant difference (p >0.05) between TFA and formate salts at equimolar concentrations .
    Method Recommendation : Use ammonium formate for MS-compatible studies requiring low background interference .

Advanced: What analytical approaches are recommended for resolving co-elution issues of this compound with matrix components in complex biological samples?

Methodological Answer:

  • Chromatographic Optimization :
    • Column Chemistry : Switch from C18 to HILIC (e.g., BEH Amide) to improve retention of polar interferents .
    • Mobile Phase Modifiers : Add 10 mM ammonium acetate (pH 4.5) to enhance peak symmetry and resolution .
  • Sample Preparation : Deproteinize using cold acetonitrile (2:1 v/v) followed by SPE cleanup (Oasis HLB cartridges) .

Basic: What are the storage and handling protocols to ensure long-term stability of this compound?

Methodological Answer:

  • Storage Conditions : Store desiccated at +4°C in amber glass vials to prevent light- and moisture-induced degradation .
  • Reconstitution : Use degassed, ultrapure water (pH adjusted to 3.0 with HCl) for aqueous solutions; aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Perform quarterly HPLC assays to verify purity and detect degradation .

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